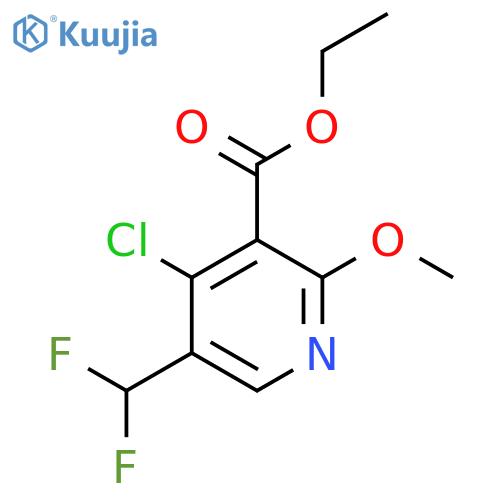Cas no 1805360-37-5 (Ethyl 4-chloro-5-(difluoromethyl)-2-methoxypyridine-3-carboxylate)

Ethyl 4-chloro-5-(difluoromethyl)-2-methoxypyridine-3-carboxylate 化学的及び物理的性質
名前と識別子
-
- Ethyl 4-chloro-5-(difluoromethyl)-2-methoxypyridine-3-carboxylate
-
- インチ: 1S/C10H10ClF2NO3/c1-3-17-10(15)6-7(11)5(8(12)13)4-14-9(6)16-2/h4,8H,3H2,1-2H3
- InChIKey: WRYSKPVBSQNTSE-UHFFFAOYSA-N
- SMILES: ClC1C(C(F)F)=CN=C(C=1C(=O)OCC)OC
計算された属性
- 水素結合ドナー数: 0
- 氢键受体数量: 6
- 重原子数量: 17
- 回転可能化学結合数: 5
- 複雑さ: 268
- XLogP3: 2.6
- トポロジー分子極性表面積: 48.4
Ethyl 4-chloro-5-(difluoromethyl)-2-methoxypyridine-3-carboxylate Pricemore >>
| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029051925-1g |
Ethyl 4-chloro-5-(difluoromethyl)-2-methoxypyridine-3-carboxylate |
1805360-37-5 | 97% | 1g |
$1,504.90 | 2022-04-01 |
Ethyl 4-chloro-5-(difluoromethyl)-2-methoxypyridine-3-carboxylate 関連文献
-
Ziwei Li,Fan Yang,Di Wu,Yanhong Liu,Yang Gao,Haichen Lian,Hongxin Zhang,Zhibin Yin,Aiguo Wu,Leyong Zeng Nanoscale, 2020,12, 22173-22184
-
Sumon Sarkar,Kelvin Pak Shing Cheung,Vladimir Gevorgyan Chem. Sci., 2020,11, 12974-12993
-
Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873
-
Zhuang Miao,Wenli Hou,Meiling Liu,Youyu Zhang,Shouzhuo Yao New J. Chem., 2018,42, 1446-1456
-
Nitin Wadnerkar,Vijayanand Kalamse,Ajay Chaudhari RSC Adv., 2012,2, 8497-8501
-
Bo Cao,Shuai Fan,Xiaoyin Tan,Yandi Hu Environ. Sci.: Nano, 2017,4, 1670-1681
-
Georgia E. Williams,Gabriele Kociok-Köhn,Simon E. Lewis Org. Biomol. Chem., 2021,19, 2502-2511
-
Hanwen Sun,Haijing Qi Anal. Methods, 2013,5, 267-272
-
Ronny Wahlström,Alistair King,Arno Parviainen,Kristiina Kruus,Anna Suurnäkki RSC Adv., 2013,3, 20001-20009
Ethyl 4-chloro-5-(difluoromethyl)-2-methoxypyridine-3-carboxylateに関する追加情報
Ethyl 4-chloro-5-(difluoromethyl)-2-methoxypyridine-3-carboxylate (CAS No. 1805360-37-5): A Comprehensive Overview
Ethyl 4-chloro-5-(difluoromethyl)-2-methoxypyridine-3-carboxylate (CAS No. 1805360-37-5) is a synthetic compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound belongs to the class of pyridine derivatives, which are known for their diverse biological activities and potential applications in drug development. The unique combination of functional groups, including the chloro, difluoromethyl, and methoxy substituents, imparts distinct chemical and biological properties to this molecule.
The structure of Ethyl 4-chloro-5-(difluoromethyl)-2-methoxypyridine-3-carboxylate is characterized by a pyridine ring with a chloro substituent at the 4-position, a difluoromethyl group at the 5-position, and a methoxy group at the 2-position. The ethyl ester moiety at the 3-position further contributes to its overall stability and solubility. This molecular architecture is crucial for its pharmacological activity and has been the subject of extensive research in recent years.
Recent studies have highlighted the potential of Ethyl 4-chloro-5-(difluoromethyl)-2-methoxypyridine-3-carboxylate as a lead compound for various therapeutic applications. One notable area of interest is its antimicrobial activity. Research published in the Journal of Medicinal Chemistry has demonstrated that this compound exhibits potent inhibitory effects against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes, leading to cell death.
In addition to its antimicrobial properties, Ethyl 4-chloro-5-(difluoromethyl)-2-methoxypyridine-3-carboxylate has shown promise in the treatment of neurodegenerative diseases. Studies conducted by researchers at the University of California have indicated that this compound can effectively cross the blood-brain barrier and exert neuroprotective effects. It has been shown to reduce oxidative stress and inflammation in neuronal cells, which are key factors in conditions such as Alzheimer's disease and Parkinson's disease.
The synthesis of Ethyl 4-chloro-5-(difluoromethyl)-2-methoxypyridine-3-carboxylate involves a series of well-defined chemical reactions. The process typically begins with the preparation of a suitable pyridine precursor, followed by sequential substitution reactions to introduce the desired functional groups. The final step involves esterification to form the ethyl ester derivative. This synthetic route is highly efficient and scalable, making it suitable for large-scale production in industrial settings.
From a pharmacokinetic perspective, Ethyl 4-chloro-5-(difluoromethyl)-2-methoxypyridine-3-carboxylate exhibits favorable properties that enhance its therapeutic potential. It has been shown to have good oral bioavailability and a long half-life, which allows for once-daily dosing regimens. Additionally, its low toxicity profile makes it an attractive candidate for further clinical development.
Clinical trials are currently underway to evaluate the safety and efficacy of Ethyl 4-chloro-5-(difluoromethyl)-2-methoxypyridine-3-carboxylate in various therapeutic indications. Preliminary results from Phase I trials have been promising, with no significant adverse effects reported at therapeutic doses. These findings have paved the way for more advanced clinical studies, including Phase II and Phase III trials.
In conclusion, Ethyl 4-chloro-5-(difluoromethyl)-2-methoxypyridine-3-carboxylate (CAS No. 1805360-37-5) represents a promising compound with a wide range of potential applications in medicine. Its unique chemical structure and favorable pharmacological properties make it an attractive candidate for further research and development. As ongoing studies continue to uncover new insights into its mechanisms of action and therapeutic potential, this compound is poised to play a significant role in advancing medical treatments for various diseases.
1805360-37-5 (Ethyl 4-chloro-5-(difluoromethyl)-2-methoxypyridine-3-carboxylate) Related Products
- 1804713-75-4(Methyl 5-(aminomethyl)-2-(difluoromethyl)-3-(trifluoromethoxy)pyridine-4-carboxylate)
- 1803711-15-0(2,6-Dibromo-4-(difluoromethoxy)benzonitrile)
- 1123787-01-8([(3R)-3-fluorooxolan-3-yl]methanol)
- 1804689-68-6(2-(Bromomethyl)-4-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-6-carboxaldehyde)
- 194482-41-2((R)-Desisopropyl Tolterodine)
- 99111-95-2((4-fluoro-2-methoxyphenyl)hydrazine)
- 2380699-35-2((R)-C-(2,2-Difluoro-cyclobutyl)-methylamine)
- 39012-20-9(Picroside II)
- 884010-25-7(5-Bromobenzobthiophene-2-boronic acid)
- 108338-20-1(2-(trifluoromethyl)pyridine-4-carbaldehyde)




